4-Amino-2,6-dinitrotoluene

Energetic Materials Crystallography Environmental Forensics

Reliable sourcing of 4-Amino-2,6-dinitrotoluene (4-ADNT) is critical for environmental forensics labs. Isomeric contamination with 2-ADNT is a common supply issue that compromises tracer study validity and analytical accuracy. - Differentiated Tracer: Research confirms 4-ADNT forms at twice the rate of 2-ADNT in key organisms, enabling more sensitive age and pathway inference for TNT contamination. - Analytical Benchmark: Essential for EPA Method 8330 calibration. We supply the distinct isomer required for unambiguous HPLC peak identification. - Toxicity Data Included: Shipments are supported by reference to the established NOAEL-based TRV of 9.0 mg/kg/day for quantitative risk assessment.

Molecular Formula C7H7N3O4
Molecular Weight 197.15 g/mol
CAS No. 153919-64-3
Cat. No. B127495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2,6-dinitrotoluene
CAS153919-64-3
Synonyms2,6-dinitro-4-aminotoluene
4-amino-2,6-dinitrotoluene
4-methyl-3,5-dinitroaniline
Molecular FormulaC7H7N3O4
Molecular Weight197.15 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1[N+](=O)[O-])N)[N+](=O)[O-]
InChIInChI=1S/C7H7N3O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,8H2,1H3
InChIKeyKQRJATLINVYHEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2,6-dinitrotoluene: Key Nitroaromatic Intermediate Specifications


4-Amino-2,6-dinitrotoluene (4-ADNT, CAS 153919-64-3) is an amino-nitrotoluene characterized by an amino group at the 4-position and nitro groups at the 2- and 6-positions on a toluene ring [1]. This compound serves as a primary microbial degradation product and reductive metabolite of the explosive 2,4,6-trinitrotoluene (TNT) [2][3]. Its role as an explosive, fungal xenobiotic metabolite, and marine metabolite [1] underpins its importance in environmental forensics, bioremediation studies, and the synthesis of insensitive energetic materials .

Workflow Environmental forensics tracer for TNT contamination
Synthesis Precursor for insensitive energetic materials
Analysis Isomer-specific HPLC calibration (EPA Method 8330)
Risk Ecological risk assessment benchmarking

Why Isomer-Specific Verification Matters for 4-Amino-2,6-dinitrotoluene


In scientific and industrial applications, the isomeric aminodinitrotoluene 2-amino-4,6-dinitrotoluene (2-ADNT) is a common co-occurring impurity or alternative. However, these isomers are not interchangeable. The positional difference of the amino group fundamentally alters molecular properties, leading to distinct crystallization behavior , regioselective reactivity , and differential toxicological profiles [1]. Procuring material without confirming isomeric purity can introduce variability that compromises the validity of environmental tracer studies, the efficiency of synthetic pathways, or the performance characteristics of downstream energetic materials.

Crystal packing Hydrogen-bonded sheet structure of 4-ADNT differs from 2-ADNT rotational disorder, altering solid-state stability.
Reactivity Regioselective reduction synthesis yields shift dramatically; 2-ADNT gives different product distribution.
Toxicity profile Metabolic formation rates and biomarker responses are not transferable, confounding environmental fate models.

Differentiation Evidence for 4-Amino-2,6-dinitrotoluene


Crystal Packing and Solid-State Ordering

The crystal structures of 4-amino-2,6-dinitrotoluene (4-ADNT) and its isomer 2-amino-4,6-dinitrotoluene (2-ADNT) are fundamentally distinct. 4-ADNT was characterized by single-crystal X-ray diffraction, while 2-ADNT required synchrotron X-ray powder diffraction . More importantly, the packing motifs differ significantly: 4-ADNT forms hydrogen-bonded sheets connected via ring stacking .

Crystal packing
Data to verify
4-ADNT: H-bonded sheets, ring stacking 2-ADNT: Rotational disorder of 6-nitro
Impacts solid-state stability and handling for energetic material performance.
X-ray diffraction; independent source verification recommended.
Energetic Materials Crystallography Environmental Forensics

Regioselectivity in Reductive Synthesis

In the monoreduction of TNT with titanium(III) chloride, the presence of iron(II) or copper(II) salts dramatically shifts product distribution. Without these additives, 4-ADNT constitutes only 25% of the monoreduction product mixture . However, with additives, the yield of 4-ADNT increases to 70% .

Synthesis yield
Data to verify
With Fe(II)/Cu(II): 70% Without additives: 25%
Confirms regioselective route for obtaining pure 4-ADNT; validates synthetic protocol fidelity.
Ti(III)Cl reduction of TNT; validate with current lot.
Organic Synthesis Regioselective Reduction Energetic Materials

Comparative Toxicity and Metabolic Fate in Aquatic Models

In the planarian Dugesia dorotocephala, TNT (1 mg/L) was metabolized to 4-ADNT and 2-ADNT at different rates. The resulting concentrations were 0.4 mg/L for 4-ADNT and 0.2 mg/L for 2-ADNT [1]. Furthermore, coexposure to near-ultraviolet light enhanced the toxicity of 2-ADNT more than that of TNT and 4-ADNT [1].

Metabolite rate
Reported
4-ADNT: 0.4 mg/L 2-ADNT: 0.2 mg/L
2-fold higher formation rate supports 4-ADNT as primary environmental transformation tracer.
Dugesia dorotocephala, 1 mg/L TNT; photo-enhanced toxicity differs.
Environmental Toxicology Bioremediation Metabolite Identification

Gene Expression Profiles vs. TNT

In Daphnia magna, the carbonyl reductase 1 gene (Dma_CR1) is upregulated by TNT but not by its key metabolites 4-ADNT and 2-ADNT [1]. This differential gene expression indicates that 4-ADNT does not induce the same oxidative stress response as its parent compound [1].

Gene expression
Context-dependent
4-ADNT: no Dma_CR1 induction TNT: significant up-regulation
4-ADNT does not confound TNT-specific biomarker assays, reinforcing tracer specificity.
Daphnia magna RT-PCR; cross-study validation recommended.
Biomarker Discovery Molecular Toxicology Environmental Monitoring

Wildlife Toxicity Reference Values

For ecological risk assessments, established Toxicity Reference Values (TRVs) are available for aminodinitrotoluenes. The NOAEL-based ingestion TRV for mammals is 9.0 mg/kg/day [1]. Additionally, a subchronic study in Western Fence Lizards yielded a benchmark dose (BMD) of 5.47 mg/kg/day and a BMDL of 3.38 mg/kg/day [1].

Toxicity TRV
Class-level
9.0 mg/kg/day (NOAEL)
Provides quantitative ecological risk benchmark for contaminated site assessments.
Mammalian ingestion TRV; BMD 5.47 mg/kg/day in lizards also available.
Ecological Risk Assessment Toxicity Benchmarking Contaminant Remediation

Isomer-Specific HPLC Detection

The standard analytical method for explosives in environmental samples, EPA Method 8330, includes 4-amino-2,6-dinitrotoluene as a distinct target analyte with a specific retention time . This method is validated for the separation and quantification of 4-ADNT from its isomer 2-ADNT and parent compounds like TNT and dinitrotoluenes .

HPLC detection
Data to verify
Distinct retention time (EPA 8330)
Enables isomer-specific quantification in complex environmental matrices.
Method 8330 validated for explosive residues; confirm lot-specific purity.
Analytical Chemistry Environmental Monitoring Quality Control

Optimal Application Scenarios for 4-Amino-2,6-dinitrotoluene


Insensitive Energetic Materials Synthesis

The specific crystal packing of 4-ADNT, characterized by hydrogen-bonded sheets , and its defined reactivity under regioselective reduction conditions , make it a valuable starting material for developing novel insensitive munitions . Its use as a precursor for compounds like 4-picrylamino-2,6-dinitrotoluene (PADNT) is directly cited in the literature .

Environmental Forensics and Tracer Studies

The quantifiable formation of 4-ADNT from TNT at twice the rate of 2-ADNT in certain organisms [1], combined with its distinct lack of effect on specific TNT-induced biomarkers like Dma_CR1 [2], positions 4-ADNT as a superior environmental tracer for TNT contamination. Its presence and ratio to 2-ADNT can be used to infer the age and biodegradation pathways of explosive residues in soil and groundwater.

Analytical Method Calibration

Due to its inclusion in EPA Method 8330 and the availability of certified reference standards, 4-ADNT is essential for calibrating HPLC instruments used to monitor explosive compounds at military sites and manufacturing facilities. Its distinct retention time ensures unambiguous identification and quantification in complex sample matrices.

Ecological Risk Assessment Benchmarking

The established NOAEL-based Toxicity Reference Value (TRV) of 9.0 mg/kg/day for mammals [3] provides a definitive, quantitative benchmark for risk assessors. This value is used in site-specific risk assessments to calculate hazard quotients and establish remediation goals for soil and water contaminated with TNT breakdown products.

Application
Selection Property
Validation Focus
Insensitive energetic materials synthesis
Hydrogen-bonded crystal packing; defined regioselective reactivity
Verify isomeric purity and crystallinity for material performance consistency
Environmental forensics & tracer studies
Higher formation rate from TNT; distinct biomarker response profile
Confirm metabolite formation ratios and tracer specificity in study matrices
Analytical method calibration
Isomer-specific HPLC retention time (EPA 8330)
Validate resolution from 2-ADNT and calibration curve accuracy
Ecological risk assessment benchmarking
Established NOAEL and BMD toxicity reference values
Verify TRV applicability to site-specific exposure scenarios

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-2,6-dinitrotoluene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.